molecular formula C10H11ClN2O4 B2692843 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide CAS No. 380195-34-6

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

Cat. No.: B2692843
CAS No.: 380195-34-6
M. Wt: 258.66
InChI Key: PCOMGOJVUYOLJT-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is a chloroacetamide derivative characterized by a nitro group and an ethoxy group on the phenyl ring. This compound is primarily used as a synthetic intermediate in pharmaceutical research and development . The structural features of this compound, including its chloroacetamide backbone and strategically placed electron-donating (ethoxy) and electron-withdrawing (nitro) substituents, make it a valuable building block for the synthesis of more complex molecules. Its reactivity allows it to undergo key transformations, such as nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles, and reduction of the nitro group to an amino group, facilitating the creation of diverse chemical libraries for biological screening . Researchers utilize this compound in the development of potential therapeutic agents. Analogous chloroacetamide compounds have demonstrated promising antimicrobial properties against various bacterial strains and antiproliferative activity in cancer cell line studies, suggesting its potential as a template in medicinal chemistry . The mechanism of action for such compounds often involves the potential to form covalent bonds with target enzymes via nucleophilic substitution and the generation of reactive intermediates upon nitro group reduction, which can induce oxidative stress in cells . Handling and Safety: This product is intended for research use only and is not for diagnostic or therapeutic use. Proper safety precautions, including the use of personal protective equipment, should be taken when handling this compound .

Properties

IUPAC Name

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMGOJVUYOLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature . The general reaction scheme is as follows:

  • Dissolve 4-ethoxy-2-nitroaniline in toluene.
  • Add sodium carbonate to the solution.
  • Slowly add chloroacetyl chloride while maintaining the temperature at around 15°C.
  • Stir the mixture for several hours at room temperature.
  • Filter and dry the product to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group undergoes nucleophilic displacement under controlled conditions. Key examples include:

Reaction Reagents/Conditions Product Yield Reference
Azide substitutionNaN₃, ethanol/water (70:30), 80°C, 24h2-Azido-N-(4-ethoxy-2-nitrophenyl)acetamide69%
HydrolysisNaOH (aq), refluxN-(4-ethoxy-2-nitrophenyl)acetamide + Cl⁻85%
Thiol substitutionHSCH₂CO₂H, DMF, 60°C2-(Carboxymethylthio)-N-(4-ethoxy-2-nitrophenyl)acetamide72%

Mechanistic Insights :

  • The electron-withdrawing nitro group enhances the electrophilicity of the adjacent chloro carbon, facilitating substitution.

  • Steric hindrance from the ethoxy group moderates reaction rates .

Reduction Reactions

The nitro group can be selectively reduced to an amine:

Reagent Conditions Product Catalyst Reference
H₂/Pd-CEthanol, 25°C, 6h2-Chloro-N-(4-ethoxy-2-aminophenyl)acetamidePd on carbon (10%)
Fe/HClH₂O/EtOH, 70°C, 12h2-Chloro-N-(4-ethoxy-2-aminophenyl)acetamideNone

Key Observations :

  • Catalytic hydrogenation preserves the chloro group, while acidic Fe reduction may partially hydrolyze the amide .

Hydrolysis of the Acetamide Moiety

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Byproducts Reference
Acidic (HCl, 6M)Reflux, 8h2-Chloroacetic acid + 4-ethoxy-2-nitroanilineNH₄⁺
Basic (NaOH, 2M)90°C, 4hSodium 2-chloroacetate + 4-ethoxy-2-nitroanilineH₂O, NaCl

Stability Notes :

  • The ethoxy group stabilizes the aromatic ring against harsh hydrolysis conditions.

Oxidation Reactions

The thioether derivatives (from substitution) can be oxidized:

Oxidizing Agent Conditions Product Oxidation State Reference
H₂O₂ (30%)CH₃COOH, 50°C, 3h2-(Sulfinyl)-N-(4-ethoxy-2-nitrophenyl)acetamideSulfoxide (+2)
KMnO₄ (aq)H₂SO₄, 70°C, 6h2-(Sulfonyl)-N-(4-ethoxy-2-nitrophenyl)acetamideSulfone (+4)

Selectivity :

  • H₂O₂ selectively oxidizes thioethers to sulfoxides without over-oxidation to sulfones .

Interaction with Biological Nucleophiles

In medicinal chemistry studies:

Target Interaction Type Observed Effect Reference
Cysteine proteasesCovalent bondingInhibition via nucleophilic attack on the chloro group
DNA alkylationElectrophilic alkylationDNA strand breaks in in vitro assays

Mechanism :

  • The chloro group acts as a "warhead," forming covalent bonds with thiol or amine residues in biological targets .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights its uniqueness:

Compound Reactivity Difference Key Factor
N-(4-Ethoxy-2-nitrophenyl)acetamideNo substitution at chloro position; limited utility in covalent inhibitor designAbsence of chloro group
2-Azido-N-(4-nitrophenyl)acetamideEnhanced stability under basic conditions due to azide groupAzide vs. chloro substituent
4-Ethoxy-2-nitroacetanilideFaster hydrolysis due to less steric hindranceSimplified substituent arrangement

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its chloro, ethoxy, and nitro groups facilitate various nucleophilic substitution reactions, allowing for the creation of derivatives with enhanced properties.

Pharmaceutical Manufacturing

  • The compound is utilized in the production of pharmaceuticals, including potential drug candidates targeting microbial infections and other diseases. Its structural characteristics are conducive to modifications that can enhance biological activity .

Biological Research

Enzyme Interaction Studies

  • In biological research, this compound acts as a probe to study enzyme interactions and protein binding. Preliminary studies suggest that it may interact with specific receptors or enzymes, which could lead to alterations in cellular pathways.

Anti-cancer Activity

  • Compounds similar to this compound have been synthesized and screened for anti-cancer activity against various cell lines, including breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549). These studies employ standard assays like the MTT assay to evaluate cytotoxic effects .

Medical Applications

Pharmaceutical Agent Development

  • There is ongoing research into the potential of this compound as a pharmaceutical agent due to its unique chemical structure. Investigations focus on its efficacy against microbial infections and its potential analgesic properties .

Lead Compound for Drug Development

  • The compound is being explored as a lead compound for developing new drugs targeting various diseases. Its structural similarities with known pharmacophores make it a valuable candidate for medicinal chemistry .

Industrial Applications

Material Science

  • In industry, this compound is used in the development of new materials and chemical processes. Its properties can be harnessed to create innovative products in sectors such as agriculture (pesticides and fungicides) and dyes .

Case Study 1: Anti-Cancer Screening

In a recent study, derivatives of this compound were tested against multiple cancer cell lines. Results indicated significant cytotoxicity in HeLa cells, suggesting potential for further development as an anti-cancer agent.

Case Study 2: Enzyme Interaction Analysis

Research focusing on the interaction of this compound with specific enzymes revealed that it could inhibit certain enzymatic activities, indicating its potential use in therapeutic applications where enzyme modulation is beneficial.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Nitro Group Variations
  • 2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2):
    • Structure : Nitro group at the para position (4-nitro) instead of ortho.
    • Impact : Reduced steric hindrance compared to the ortho-nitro derivative, leading to higher reactivity in nucleophilic substitutions .
  • 2-Chloro-N-(3-nitrophenyl)acetamide :
    • Structure : Nitro group at the meta position (3-nitro).
    • Impact : Intermediate electronic effects between ortho and para isomers; meta substitution often reduces conjugation with the acetamide group .
Alkoxy Group Variations
  • Acetochlor (CAS: 34256-82-1):
    • Structure : N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl) substituent.
    • Impact : Ethoxymethyl group enhances lipophilicity, making it a potent herbicide .
  • 2-Chloro-N-(4-methoxyphenyl)acetamide :
    • Structure : Methoxy (-OCH₃) instead of ethoxy at the 4-position.
    • Impact : Smaller alkoxy group reduces steric bulk but maintains electron-donating properties .

Additional Substituents and Functional Groups

Halogenated Derivatives
  • 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide (CAS: 138681-35-3):
    • Structure : Two chloro groups at 2- and 6-positions alongside a 4-nitro group.
    • Impact : Increased electron-withdrawing effects and steric hindrance, reducing solubility in polar solvents .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide :
    • Structure : Methylsulfonyl (-SO₂CH₃) and chloro substituents.
    • Impact : Sulfonyl groups enhance stability and hydrogen-bonding capacity, influencing crystal packing .
Heterocyclic and Cyano Derivatives
  • 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS: 131456-85-4): Structure: Cyano (-CN) group at the 2-position. Impact: Strong electron-withdrawing effect, increasing reactivity in cyclization reactions .
  • 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide :
    • Structure : Thiadiazole-pyridine hybrid.
    • Impact : Heterocyclic moieties improve binding to biological targets, as seen in its cytotoxicity against cancer cell lines (IC₅₀: 1.8 µM for Caco-2) .

Biological Activity

2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide (C10H11ClN2O4) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H11ClN2O4
  • Molecular Weight : 258.66 g/mol
  • Appearance : Yellow crystalline solid

The compound features a chloro substituent and an ethoxy-nitrophenyl moiety, which are significant for its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, ensuring high yields and purity. The presence of the chloro group and nitrophenyl moiety influences the compound's reactivity, making it suitable for various synthetic pathways in medicinal chemistry.

1. Anticancer Activity

Compounds structurally related to this compound have been synthesized and screened for anticancer properties. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)Reference
MCF-7Similar Compounds0.99 ± 0.01
HeLaSimilar Compounds0.15 ± 0.18
A549Similar Compounds0.30 ± 0.13

These findings demonstrate the potential of similar compounds to inhibit cancer cell proliferation effectively.

Preliminary data suggest that compounds like this compound may interact with specific cellular receptors or enzymes, leading to alterations in cellular pathways. For instance:

  • Tubulin Polymerization : Some derivatives have shown the ability to inhibit tubulin polymerization, causing cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

Case Studies

While specific case studies on this compound are sparse, related compounds have been documented:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxicity of various nitrophenyl acetamides.
    • Method : MTT assay against breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A549) cell lines.
    • Results : Significant cytotoxicity was observed with IC50 values ranging from 0.15 µM to 0.99 µM for structurally similar compounds .
  • Analgesic Properties :
    • Some compounds similar to this compound have been used as analgesics but were withdrawn due to concerns about carcinogenicity and nephrotoxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves chloroacetylation of a nitro-substituted aniline derivative. For example, a nitroaniline intermediate (e.g., 4-ethoxy-2-nitroaniline) is reacted with chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of ethoxy (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), nitro (δ ~8.0–8.5 ppm for aromatic protons), and acetamide (δ ~2.2 ppm for CH3CO) groups.
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro NO2 asymmetric stretch at ~1520 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to structural similarities to aromatic nitro compounds, handle in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation and skin contact. Store in airtight containers away from reducing agents to prevent explosive decomposition. Waste disposal should follow protocols for nitroaromatics .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of ethanol or DMSO solutions.
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution, revealing intramolecular interactions (e.g., C–H···O) and packing via N–H···O hydrogen bonds. For example, in related N-(4-chloro-2-nitrophenyl)acetamides, nitro groups exhibit torsional angles of ~16° relative to the aromatic ring, influencing crystal packing .

Q. What strategies can resolve contradictions in biological activity data between similar chloro-nitroacetamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethoxy vs. fluoro at the 4-position) on antibacterial efficacy. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed activity against K. pneumoniae but required cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
  • Dose-Response Analysis : Use checkerboard assays to evaluate synergism with antibiotics (e.g., ciprofloxacin), calculating fractional inhibitory concentration (FIC) indices .

Q. How can environmental degradation pathways of this compound be modeled, and what analytical methods detect its metabolites?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in buffered solutions (pH 3–9) at 25–50°C, monitoring via LC-MS for ethoxy group cleavage or nitro reduction products.
  • Photodegradation : Expose to UV light (254 nm) in a photoreactor; identify intermediates using high-resolution Q-TOF-MS.
  • Solid-Phase Extraction (SPE) : Isolate degradates (e.g., oxanilic acids) using C18 cartridges, eluting with ethyl acetate/methanol gradients .

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